

# what are the physical properties of Ethane-d5, iodo-

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An In-depth Technical Guide to the Physical Properties of Iodoethane-d5

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodoethane-d5 (CD<sub>3</sub>CD<sub>2</sub>I), a deuterated isotopologue of iodoethane. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document summarizes key physical data, outlines standard experimental protocols, and illustrates relevant chemical processes and workflows.

lodoethane-d5 is a valuable reagent in organic synthesis, particularly for mechanistic studies and the development of deuterated pharmaceuticals.[1] The substitution of hydrogen with deuterium, a stable isotope of hydrogen, alters the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This modification can lead to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides insights into reaction mechanisms.[1] Furthermore, introducing deuterium can alter the metabolic and pharmacokinetic profiles of drug candidates, potentially enhancing their therapeutic properties.[2][3]

## **Physical and Chemical Properties**

lodoethane-d5 is a clear, colorless liquid at room temperature.[4] It is a deuterated variant of iodoethane where all five hydrogen atoms have been replaced with deuterium.[4] This isotopic substitution results in a higher molecular weight and density compared to its non-deuterated counterpart. Many suppliers provide iodoethane-d5 with a copper stabilizer.[5][6]



Table 1: Summary of Physical Properties for Iodoethane-d5

Property	Value	
Molecular Formula	C <sub>2</sub> D <sub>5</sub>  [7][8] or CD <sub>3</sub> CD <sub>2</sub>  [6][9]	
Molecular Weight	161.00 g/mol [8][9][10]	
CAS Number	6485-58-1[4][7][8]	
Appearance	Clear colorless liquid[4][11]	
Melting Point	-108 °C (lit.)[2][4][5][8]	
Boiling Point	69-73 °C (lit.)[2][4][5][8]	
Density	2.012 - 2.013 g/mL at 25 °C[4][5][8][11]	
Refractive Index	n20/D 1.5091 (lit.)[2][4][5]	
Flash Point	53 °C[2][4][11]	
Solubility	Soluble in Chloroform, Ethyl Acetate[4][11]	
Isotopic Purity	Typically ≥99.5 atom % D[5]	
Storage	2-8°C, in a flammables area, protected from light[2][4][6]	

Table 2: Comparative Physical Properties of Iodoethane and Deuterated Analogues[8]



Property	lodoethane (CH₃CH₂I)	lodoethane-d₃ (CD₃CH₂l)	lodoethane-d₅ (CD₃CD₂I)
Molecular Formula	C <sub>2</sub> H <sub>5</sub> I	C2D3H2I	C <sub>2</sub> D <sub>5</sub> I
Molecular Weight ( g/mol)	155.97	158.98	161.00
CAS Number	75-03-6	7439-87-4	6485-58-1
Melting Point (°C)	-108	-108 (lit.)	-108 (lit.)
Boiling Point (°C)	69-73	69-73 (lit.)	69-73 (lit.)
Density (g/mL at 25°C)	~1.940	1.987	2.013
Refractive Index (n20/D)	~1.513	1.509 (lit.)	1.5091 (lit.)

## **Experimental Protocols**

The following sections describe generalized methodologies for determining key physical properties of liquid samples like iodoethane-d5.

## **Determination of Melting Point[9]**

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For iodoethane-d5, which is a liquid at ambient temperature, this determination requires significant cooling.

- Apparatus: A cryostat or a low-temperature thermometer and a capillary tube melting point apparatus capable of reaching temperatures below -100°C.
- Methodology:
  - Introduce a small liquid sample into a capillary tube and seal it.
  - Freeze the sample by immersing the capillary tube in a suitable cooling bath, such as liquid nitrogen or a dry ice/acetone slurry.



- Place the frozen sample into the melting point apparatus.
- Increase the temperature slowly.
- Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. This range is reported as the melting point.

## Synthesis of Iodoethane-d5

lodoethane-d5 can be prepared from ethanol-d6 (CD<sub>3</sub>CD<sub>2</sub>OD) using methods analogous to the synthesis of iodoethane from ethanol. A common laboratory-scale synthesis involves the in-situ generation of phosphorus triiodide (PI<sub>3</sub>) from red phosphorus and iodine.[12]

- Reactants: Ethanol-d6, red phosphorus, iodine.
- Reaction:

- Procedure:
  - Place red phosphorus and ethanol-d6 in a round-bottomed flask fitted with a reflux condenser.[12]
  - Add powdered iodine to the flask in small portions, allowing the exothermic reaction to remain under control.[12]
  - After the addition is complete, allow the mixture to stand, then heat it on a water bath to complete the reaction.[12]
  - Distill the crude iodoethane-d5 from the reaction mixture.
  - Purify the distillate by washing with sodium thiosulfate solution (to remove excess iodine),
     followed by water.[12]
  - Dry the iodoethane-d5 using an anhydrous drying agent (e.g., calcium chloride).[12]



 Perform a final distillation to obtain the pure product, collecting the fraction that boils between 68-73°C.[12]



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Caption: Workflow for the synthesis of Iodoethane-d5.

# Application in Williamson Ether Synthesis: A Comparative Study[1]

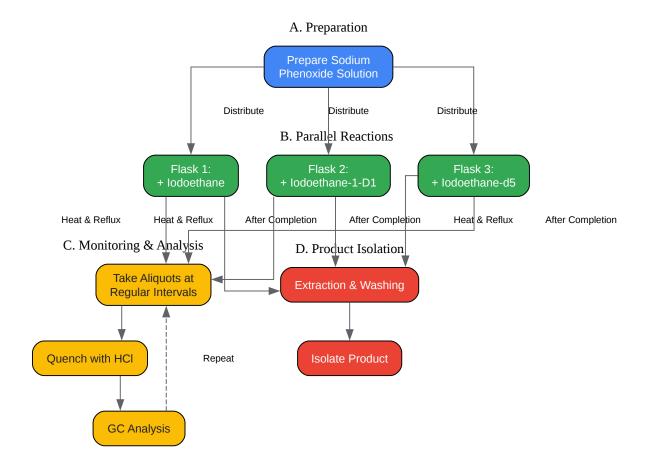
Iodoethane-d5 is often used in studies to determine reaction mechanisms via the kinetic isotope effect. A comparative Williamson ether synthesis provides a practical example.

- Objective: To compare the reaction rates of Iodoethane, Iodoethane-1-D1, and Iodoethane-d5 with sodium phenoxide to elucidate the kinetic isotope effect.
- Procedure:
  - Preparation of Sodium Phenoxide: Dissolve phenol in anhydrous ethanol, then add sodium hydroxide pellets and stir until a clear solution is formed.
  - Reaction Setup: Prepare three separate flasks, each containing the sodium phenoxide solution. To these flasks, add iodoethane, Iodoethane-1-D1, and Iodoethane-d5, respectively.
  - Reaction Execution: Stir and heat all three reactions to a gentle reflux simultaneously.
  - Monitoring: Withdraw aliquots from each reaction at regular intervals. Quench the aliquots in dilute hydrochloric acid.
  - Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) to determine the concentration of reactants and products over time, allowing for the calculation of



reaction rate constants.

 Workup: After completion, cool the reaction mixtures, pour them into water, and perform a liquid-liquid extraction with diethyl ether. Wash the combined organic extracts with sodium bicarbonate solution and brine, then dry, and concentrate to isolate the product.



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Caption: Experimental workflow for a comparative Williamson ether synthesis.



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